Product packaging for Methiazole(Cat. No.:CAS No. 74239-55-7)

Methiazole

Cat. No.: B000073
CAS No.: 74239-55-7
M. Wt: 265.33 g/mol
InChI Key: SXJIZQPZESTWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Methimazole (B1676384) Research

The discovery of antithyroid drugs in the early 1940s marked a pivotal moment in the treatment of hyperthyroidism, immediately recognized as a revolutionary therapeutic approach. nih.govresearchgate.netnih.gov This breakthrough stemmed from serendipitous observations by researchers in the 1940s who noted the goitrogenic effects of sulfhydryl-containing compounds in animals. nih.govresearchgate.net

A significant milestone was Edwin B. Astwood's seminal 1943 report, which detailed the use of thiourea (B124793) and thiouracil in treating hyperthyroidism. nih.govresearchgate.netkarger.com Building on this foundation, methimazole itself was identified in 1949 as a more potent and less toxic analog of thiourea. karger.comdrugbank.comwikipedia.orgthyroid.org It was subsequently introduced as an antithyroid agent in the same year and received approval for medical use in the United States in 1950 under the brand name Tapazole by the U.S. Food and Drug Administration (FDA). wikipedia.orgnih.govpatsnap.com

While its therapeutic potential was recognized in the mid-20th century, the laboratory synthesis of thiamazole (methimazole) dates back to 1889, where it was produced via a two-stage process beginning with 2,2-diethoxyethaneamine and methyl isothiocyanate, followed by acid-catalyzed cyclization. wikipedia.org Upon the recognition of its therapeutic efficacy, alternative synthetic routes were developed, for instance, utilizing 2-chloro-1,2-diethoxyethane as a starting material. wikipedia.org

Methimazole's chemical structure is characterized by a 5-membered imidazole (B134444) ring, featuring a methyl group at position 1 and a thione group at position 2. nih.govhres.ca Its chemical formula is C₄H₆N₂S, with a molecular weight of 114.17 g/mol . wikipedia.orgnih.gov

Table 1: Key Historical Milestones in Methimazole Research

YearEventSource
1889Laboratory synthesis of Thiamazole (Methimazole) first reported. wikipedia.org
Early 1940sDiscovery of antithyroid drugs (e.g., thiourea, thiouracil). nih.govresearchgate.netnih.gov
1943Edwin B. Astwood's seminal report on thiourea and thiouracil for hyperthyroidism. nih.govresearchgate.netkarger.com
1949Methimazole discovered as a more potent and less toxic thiourea analog; introduced as an antithyroid agent. karger.comdrugbank.comwikipedia.orgthyroid.org
1950FDA approval of Methimazole (Tapazole) in the United States. wikipedia.orgnih.govpatsnap.com

Evolution and Scope of Methimazole Research Areas

Research into methimazole has evolved significantly, moving beyond its initial therapeutic applications to encompass a broader range of scientific investigations.

Mechanism of Action Studies

A central focus of methimazole research has been the elucidation of its mechanism of action. Methimazole primarily functions by potently inhibiting thyroperoxidase (TPO), an enzyme critical for the synthesis of thyroid hormones. drugbank.comnih.govchemicalbook.comstatpearls.compatsnap.comnih.gov TPO is responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and their subsequent coupling, which are essential steps in the formation of thyroxine (T4) and triiodothyronine (T3). drugbank.comnih.govstatpearls.compatsnap.com Methimazole specifically disrupts these iodination and coupling reactions. nih.govpatsnap.com Studies suggest it acts as a competitive substrate for TPO, becoming iodinated itself and thereby interfering with the normal iodination of thyroglobulin. drugbank.com It may also impede the oxidation of the iodide ion and iodotyrosyl groups. nih.govstatpearls.com It is important to note that methimazole does not affect the release of preformed thyroid hormones stored within the thyroid gland. patsnap.com

Detailed research findings illustrate that methimazole's thionamide structure enables it to bind irreversibly to the active site of TPO. nih.gov This inhibition leads to a reduction in thyroglobulin depletion, consequently decreasing circulating thyroid hormone levels. nih.govstatpearls.com

Table 2: Key Actions of Methimazole on Thyroid Hormone Synthesis

Action CategorySpecific MechanismImpact on Thyroid Hormones
Enzyme Inhibition Potent inhibition of Thyroperoxidase (TPO).Decreased formation of Thyroxine (T4) and Triiodothyronine (T3). drugbank.comnih.govstatpearls.compatsnap.com
Substrate Competition Competes with iodide for TPO binding, becoming iodinated itself.Interferes with iodination of tyrosine residues on thyroglobulin. drugbank.compatsnap.com
Iodide Oxidation Interference May interfere with the oxidation of iodide ion and iodotyrosyl groups.Further diminishes thyroid hormone synthesis. nih.govstatpearls.com

Broader Research Applications and Scope

Beyond its direct impact on thyroid hormone synthesis, methimazole research has expanded into several diverse areas:

Chemical Properties and Synthesis: Investigation into the chemical behavior of methimazole remains an active area of study, particularly its unique imidazole-thione structure. mdpi.com This includes the development of new synthetic routes and the characterization of impurities and related substances to ensure quality control in pharmaceutical manufacturing. mdpi.comwikipedia.org

Analytical Method Development: A significant surge in publications has focused on developing and validating analytical methods for detecting and quantifying methimazole. These methods are crucial for determining methimazole content in various matrices, including pharmaceutical formulations, biological samples (such as blood serum and urine), and even animal tissues, due to its historical misuse as a fattening agent. mdpi.comrsc.org

Novel Therapeutic Explorations: Researchers are exploring potential applications of methimazole beyond thyroid disorders. For instance, preliminary research is investigating its use in the treatment of certain types of brain tumors, specifically glioblastoma, though this remains in experimental stages. patsnap.comclinicaltrials.eu

Comparative Mechanism Studies: Studies have been conducted to compare methimazole's effects with other antithyroid drugs, such as propylthiouracil (B1679721). Research has shown that these compounds may exhibit different mechanisms in influencing markers related to vascular atherosclerosis, specifically improving adhesion molecules. frontiersin.org

Immunological Research: Methimazole research has also delved into its potential influence on the immune system. Studies indicate a reduction in immune molecules, such as intracellular adhesion molecule 1, soluble interleukin 2, and anti-thyrotropin receptor antibody, suggesting a possible alleviation of immune-related hyperthyroid issues. nih.govstatpearls.com

Experimental Animal Models: Methimazole is utilized in experimental animal models, such as Xenopus laevis and rats, to study thyroid axis disruption. These studies evaluate its effects on thyroid hormone synthesis, thyroid gland histology, and cell numbers, providing insights into thyroid regulation and the impact of chemical interventions. iarc.frnih.govdrugs.com It has also served as a model substance in biochemical studies to understand alternative FMO and cytochrome P-450 substrate functions. d-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O2S B000073 Methiazole CAS No. 74239-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJIZQPZESTWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424979
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108579-67-5
Record name Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Methimazole

Established Synthetic Pathways for Methimazole (B1676384)

Methimazole can be synthesized through various established chemical pathways, often involving condensation and cyclization reactions of appropriate precursors. One common method involves the reaction of aminoacetaldehyde diethyl acetal (B89532) with methyl isothiocyanate, followed by the hydrolysis of the acetal group and subsequent cyclization to form the imidazole (B134444) ring iarc.frchemicalbook.com. Another documented approach is the reaction of thiocyanic acid with N-substituted aminoacetals iarc.fr.

Industrial and laboratory syntheses have explored variations, such as the condensation of methylamino acetaldehyde (B116499) ethylene (B1197577) acetal and ammonium (B1175870) thiocyanate (B1210189) under acidic conditions with the aid of a phase transfer catalyst google.com. Furthermore, methimazole can be obtained from N-methylimidazole through a hydrogen extraction reaction using N-butyllithium at low temperatures, followed by the addition of sulfur powder google.com. A novel approach also describes its formation by the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione (1-Me-DHIT) with 1-methylthiourea, or by the reaction of 1-methylthiourea with an excess of glyoxal (B1671930) researchgate.net.

Synthesis and Characterization of Methimazole Derivatives and Analogs

The ambidentate nature of methimazole, featuring both sulfur and nitrogen nucleophilic sites, facilitates the synthesis of various derivatives and analogs. Alkylation reactions, particularly with alkyl halides, predominantly occur at the sulfur atom of the thione tautomer, leading to the formation of 2-alkylmercaptoimidazolium halides researchgate.netresearchgate.netacs.org. For instance, the reaction of 2-mercapto-1-methylimidazole with iodoethane (B44018) or chlorobutane yields S-alkylmethimazole halides, which can then be subjected to anion metathesis to produce methimazole-based room-temperature ionic liquids with high yields (82-87%) researchgate.net.

Table 1: Examples of Methimazole Derivatives and Synthetic Outcomes

Derivative ClassReactantKey Reaction TypeProduct CharacteristicsReference
S-alkylmethimazole halidesIodoethane, ChlorobutaneS-AlkylationPrecursors to ionic liquids, high yields (82-87%) researchgate.net
1-Methyl-(2-methylthio)-1H-imidazole (Impurity C)Methyl iodide (indirect)AlkylationProcess impurity, characterized as liquid or iodide salt (C5H9IN2S), monoclinic P21/c space group mdpi.comresearchgate.net
2,2′-disulphanylbis(1-methyl-1H-imidazole)Iodine in dichloroethaneOxidation/DimerizationYellow crystalline form (C8H10N4S2), monoclinic C2/c space group mdpi.comresearchgate.net
Selenium analogue (MSeI)Appropriate selenium precursorSubstitution/AnalogueExists in selenol form, oxidizes to diselenide, biologically active selenol upon reduction acs.orgnih.gov

Further characterization of derivatives, such as 1-Methyl-(2-methylthio)-1H-imidazole (also known as methimazole impurity C), has been achieved through spectroscopic methods (NMR, IR, MS), chromatographic techniques, thermal analysis, and single-crystal X-ray diffraction mdpi.comresearchgate.net. The disulfide, 2,2′-disulphanylbis(1-methyl-1H-imidazole), has been identified as an oxidation metabolite and can be obtained as yellow crystals from methimazole and iodine in dichloroethane mdpi.com.

Investigation of Methimazole Degradation Pathways and Impurity Formation

Understanding methimazole's degradation pathways is crucial for maintaining its purity and stability. Impurities can arise during various stages, including synthesis, storage, and purification processes daicelpharmastandards.com. Oxidative hydrolytic conditions are particularly significant, contributing to the maximum degradation of methimazole daicelpharmastandards.com.

Table 2: Methimazole Degradation Conditions and Products

Degradation ConditionObserved Degradation Products/OutcomesAnalytical Techniques UsedReference
Oxidative HydrolyticMaximum degradation, formation of sulfenic and sulfinic acid speciesUPLC-Q-TOF MS/MS, HPLC daicelpharmastandards.comnih.gov
Exposure to Air (70°C, 24h)Oxidation at the thione moiety, hydrolysis of the imidazole ring, formation of non-UV active productsHPLC nih.gov
Acid Hydrolysis1-Methyl-(2-methylthio)-1H-imidazole (Impurity C) identified as a main product, other unknown impuritiesHPLC, HPTLC cloudinary.com
Nitrosamine (B1359907) FormationContamination from solvents, raw materials, cross-contamination (nitrates, nitrites)Not specified in detail, but implied during manufacturing daicelpharmastandards.com
Prodrug ConversionCarbimazole (B1668351) undergoes hydrolytic degradation to yield methimazole (Impurity A of Carbimazole)MS, IR, HPLC, HPTLC researchgate.net

Contamination from raw materials, solvents, and cross-contamination of intermediates (e.g., nitrates, nitrites) can lead to the formation of nitrosamine impurities in the drug substance daicelpharmastandards.com. Analytical techniques such as ultraperformance liquid chromatography with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF MS/MS) are employed to identify methimazole degradation products daicelpharmastandards.com. HPLC and HPTLC methods are also used for quality control and stability studies, detecting impurities like 1-Methyl-(2-methylthio)-1H-imidazole (Impurity C), which is a significant product of acid hydrolysis nih.govcloudinary.comresearchgate.net.

Reaction Mechanisms of Methimazole Alkylation

Methimazole exhibits reactivity as an ambident nucleophile, primarily undergoing alkylation at its sulfur atom. This regioselectivity is attributed to the thione tautomer being the reactive species researchgate.netresearchgate.net.

When methimazole reacts with alkyl halides, S-alkylation predominates, leading to the formation of 2-alkylmercaptoimidazolium halides researchgate.netresearchgate.net. For instance, in the presence of zinc-methimazole complexes, reaction with methyl iodide results in the formation of thioethers and zinc complexes containing iodide, highlighting the mechanism of alkyl group transfer to the sulfur center rsc.org.

A detailed study of the reaction between methimazole and 1,2-dichloroethane (B1671644) (DCE) demonstrates spontaneous S-alkylation to yield 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. Research suggests this occurs via a direct attack of methimazole on the chloroethyl derivative, specifically 2-[(chloroethyl)thio]-1-methyl-1H-imidazole, rather than through a thiiranium ion intermediate mdpi.com.

In the context of sulfur mustard derivatives, such as 2-chloroethyl ethyl sulfide (B99878) (CEES), methimazole reacts to form 2-(2-(ethylthio)ethylthio)-1-methyl-1H-imidazole (EEMI). The proposed mechanism involves methimazole aromatizing to generate a negatively charged sulfur residue, which then reacts with an electrophilic sulfonium (B1226848) ion intermediate through an intramolecular nucleophilic substitution acs.org.

Molecular Mechanisms of Action of Methimazole

Methimazole is a thionamide antithyroid agent primarily employed in the management of hyperthyroidism, a condition characterized by excessive production of thyroid hormones nih.govontosight.ai. Its therapeutic efficacy stems from its ability to interfere with critical steps in thyroid hormone biosynthesis within the thyroid gland nih.govwikipedia.orgdrugbank.com.

The principal mechanism of action of methimazole involves the inhibition of thyroid peroxidase (TPO), an enzyme crucial for thyroid hormone synthesis nih.govontosight.aiwikipedia.orgdrugbank.compatsnap.comctdbase.org. TPO, in conjunction with hydrogen peroxide (H₂O₂), normally catalyzes two key reactions: the oxidation of iodide (I⁻) to iodine (I₂) and the subsequent incorporation of this iodine onto the 3 and/or 5 positions of the phenol (B47542) rings of tyrosine residues within thyroglobulin nih.govdrugbank.commims.com. These iodinated tyrosine residues then undergo coupling to form the active thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃) ontosight.aiwikipedia.orgdrugbank.com.

Methimazole inhibits TPO by blocking the oxidation of iodide and its ability to combine with tyrosine residues to form T₄ and T₃ ontosight.aictdbase.orgmims.com. While methimazole may directly inhibit TPO, studies have also indicated that it can act as a competitive substrate for TPO, becoming iodinated itself and thereby interfering with the iodination of thyroglobulin drugbank.com. This interference effectively reduces the synthesis of T₄ and T₃, leading to an alleviation of hyperthyroidism drugbank.com. The onset of action for methimazole typically occurs within 12 to 18 hours, with its effects lasting for 36 to 72 hours, likely due to its concentration, along with some metabolites, within the thyroid gland following administration drugbank.commims.com.

Methimazole's Role as an Antioxidant in Thyroid Cells

Beyond its primary role in inhibiting thyroid hormone synthesis, methimazole also exhibits notable antioxidant and immunomodulatory effects within thyroid cells researchgate.netnih.gov. These properties are particularly relevant in conditions like Graves' hyperthyroidism, where increased oxidative stress and immune dysregulation are often observed researchgate.netconicet.gov.arsav.sk.

A significant aspect of methimazole's antioxidant activity is its capacity to eliminate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) produced within thyroid cells researchgate.netnih.govconicet.gov.ar. Research indicates that methimazole can rapidly scavenge H₂O₂ both in vitro and in thyroid cells treated with interferon-gamma (IFN-γ) researchgate.netnih.gov. This scavenging ability is crucial because IFN-γ treatment can induce H₂O₂ production, which in turn mediates the phosphorylation of tyrosine 701 in STAT1 (signal transducer and activator of transcription 1) researchgate.netnih.gov. By eliminating H₂O₂, methimazole effectively inhibits this H₂O₂-mediated phosphorylation, thereby preventing the full activation of the IFN-γ-induced Janus kinase (JAK)/STAT signaling pathway in thyroid cells researchgate.netnih.gov.

Furthermore, methimazole can facilitate electron transfer from NADPH to H₂O₂, a function similar to that performed by endogenous antioxidant enzymes such as peroxiredoxin or glutathione (B108866) peroxidase researchgate.netnih.gov. This mechanism underscores its direct contribution to the cellular antioxidant defense system. Methimazole also prevents the IFN-γ and H₂O₂-mediated reversible inactivation of phosphatases, further contributing to its antioxidant and immunomodulatory profile in thyroid cells researchgate.netnih.gov.

In the context of hyperthyroidism, particularly Graves' disease, there is evidence suggesting that methimazole treatment can lead to a reduction in markers of oxidative stress, such as urinary malondialdehyde (MDA), which is a product of lipid peroxidation conicet.gov.arsav.sk. This effect supports the notion that methimazole can offer protection against oxidative stress induced by the overproduction of thyroid hormones sav.sk.

While the text describes the effects and mechanisms, it does not provide specific numerical data in a tabular format that would typically constitute an "interactive data table." The findings are qualitative descriptions of methimazole's actions.

Computational and Theoretical Investigations of Methimazole

Quantum Chemical Studies on Methimazole (B1676384)

Quantum chemical methods, particularly Density Functional Theory (DFT), are extensively employed to elucidate the electronic structure, reactivity, and stability of methimazole. These studies provide foundational understanding for its chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Properties

DFT calculations are crucial for investigating the electronic properties of methimazole, offering insights into its reactivity and interaction capabilities ijcce.ac.irresearchgate.netijcce.ac.irresearchgate.netresearchgate.netgoogle.comlupinepublishers.comresearchgate.netacs.orgtandfonline.comacs.orgresearchgate.netmdpi.comresearchgate.net. Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which define the HOMO-LUMO gap. This gap is a significant indicator of molecular stability and reactivity; a smaller gap often correlates with higher chemical reactivity lupinepublishers.comresearchgate.netacs.orgmdpi.com.

Studies have utilized various DFT functionals and basis sets, such as B3LYP with 6-311+G(d,p) or 6-311++G(2d,2p), to optimize methimazole's geometry and compute its electronic characteristics researchgate.netresearchgate.netlupinepublishers.comresearchgate.netacs.orgresearchgate.netmdpi.comuc.pt. For instance, investigations into methimazole's interaction with boron nitride nanosheets (BNNS) used DFT to analyze changes in electronic properties, including the energy gap, upon adsorption. For pristine BNNS, methimazole showed physical interaction, while with Al- and Si-doped BNNS, it interacted chemically, leading to observable changes in the electronic band gap, suggesting potential for sensing applications ijcce.ac.irijcce.ac.ir.

Another important descriptor derived from DFT is the Molecular Electrostatic Potential (MEP) map. MEP surfaces visually represent the charge distribution of a molecule, highlighting electron-rich (negative potential, typically red) and electron-deficient (positive potential, typically blue) regions. These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby indicating potential interaction points with biological targets or other molecules researchgate.netlupinepublishers.comacs.orgtandfonline.commdpi.comresearchgate.net.

Tautomerism and Conformational Analysis of Methimazole

Methimazole exhibits tautomerism, existing predominantly in a dynamic equilibrium between its 2-thione (keto-like) and 2-thiol (enol-like) forms (Scheme 1). Quantum chemical calculations, particularly DFT, have been instrumental in characterizing these tautomeric forms and assessing their relative stabilities acs.orgresearchgate.netmdpi.comuc.pt.

Research indicates that the 2-thione tautomer (1a) is significantly more stable than the 2-thiol tautomer (1b). For example, B3LYP/6–311+G(d,p) calculations show that the 2-thione form is lower in energy by approximately –13.0 kcal/mol compared to the 2-thiol form, confirming its predominant existence mdpi.com. This preference is crucial as reactivity can be dependent on the specific tautomeric form present under given conditions mdpi.com.

Tautomer FormRelative Energy (kcal/mol)DFT Method / Basis SetReference
2-Thione (1a)0B3LYP/6–311+G(d,p) mdpi.com
2-Thiol (1b)+13.0B3LYP/6–311+G(d,p) mdpi.com

DFT studies have also explored the effect of environmental factors, such as hydration, on the tautomeric equilibrium and proton transfer mechanisms in methimazole. These studies suggest that the thione complexes are generally more stable than their corresponding thiol forms, even in the presence of water or self-association, and direct proton transfer has a significantly higher energy barrier compared to water-assisted or self-assisted processes researchgate.net. Conformational analyses, often integrated with DFT studies, further detail the most stable spatial arrangements of methimazole, contributing to a complete structural understanding acs.orgwisc.edu.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are indispensable for understanding the interactions of methimazole with biological targets at a molecular level, providing insights into its binding mechanisms and stability within a physiological context.

Molecular Docking Investigations of Methimazole-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand (like methimazole) when bound to a receptor or protein, forming a stable complex researchgate.netresearchgate.netresearchgate.net. These investigations illuminate key interaction sites and binding affinities.

A primary target for methimazole is Thyroid Peroxidase (TPO), an enzyme critical for thyroid hormone synthesis longdom.orgnih.govlongdom.orgnih.gov. Docking studies have shown that methimazole interferes with TPO by binding to specific residues, such as Asp238, His239, Phe243, Thr487, and His494 through hydrophobic interactions, and forming stable hydrogen bonds with Arg491 of TPO (specifically the TPO201-500 fragment) longdom.orglongdom.org. The binding affinity to TPO has been quantified, with methimazole demonstrating strong interaction longdom.org.

Beyond TPO, methimazole has been docked with other proteins to explore potential off-target or broader biological effects. For instance, studies have investigated its binding to human flavin-containing monooxygenase 3 (hFMO3), revealing that methimazole can interact with the flavin isoalloxazine ring via pi-stacking interactions unito.it. Furthermore, molecular docking has explored methimazole's interaction with Human Leukocyte Antigen (HLA) proteins, which are implicated in drug-induced adverse reactions. Methimazole has been found to bind to various HLA proteins (e.g., HLA-A02:01, HLA-C01:139, HLA-C03:02), forming hydrogen bonds with specific residues like Thr-143 (HLA-A02:01), Met122 and Gln139 (HLA-C01:139), and Ser13 and Gly91 (HLA-C03:02) nih.govresearchgate.net.

Table 4.2.1: Representative Molecular Docking Binding Energies of Methimazole with Various Targets

Target ProteinEstimated Binding Energy (ΔG, kcal/mol)Key InteractionsReference
Thyroid Peroxidase (TPO)-11.05 (MM-PBSA), -9.43 (MM-GBSA)Hydrophobic (Asp238, His239, Phe243, Thr487, His494), H-bond (Arg491) longdom.orglongdom.org
HLA-A02:01-3.6Two H-bonds with Thr-143 researchgate.net
HLA-C01:139-3.3Two H-bonds with Met122 and Gln139 researchgate.net
HLA-C*03:02-4.1Two H-bonds with Ser13 and Gly91 researchgate.net
α2B-Adrenergic receptor-3.3- researchgate.net
α2C-Adrenergic receptor-3.45- researchgate.net
Tyrosinase-4.25- scispace.com
Urokinase-type Plasminogen Activator (uPA)-3.77- scispace.com
Note: MM-PBSA/GBSA values are binding free energies, other ΔG values are docking scores.

Molecular Dynamics Simulations for Binding and Stability

Molecular Dynamics (MD) simulations extend docking studies by providing a dynamic view of ligand-protein interactions over time, allowing for the assessment of complex stability, conformational changes, and the persistence of interactions in a more realistic environment researchgate.netmdpi.comlongdom.orglongdom.orgnih.govscispace.com.

MD simulations for methimazole in complex with Thyroid Peroxidase (TPO201-500) have been conducted to understand the stability of the drug-protein complex. Root Mean Square Deviation (RMSD) analyses of the protein backbone atoms provide insights into the conformational dynamics of the complex. While methimazole-bound TPO initially shows some fluctuations, it tends to settle, indicating the formation of a stable complex longdom.orglongdom.org. The number of hydrogen bonds formed between methimazole and TPO during simulations also contributes to understanding the stability, with specific residues like Arg491 showing high occupancy in hydrogen bond formation longdom.org.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of Methimazole and its Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are vital computational tools for correlating chemical structure with biological activity, guiding the design of new compounds with improved properties researchgate.netresearchgate.netnih.govmdpi.com.

SAR studies for methimazole primarily focus on identifying structural features that contribute to its antithyroid activity and potential side effects. For instance, the common thiocarbonyl group shared by methimazole and other antithyroid drugs is recognized as a key structural feature related to their mechanism of action, particularly their inhibition of thyroid peroxidase nih.govnih.gov. Categorical SAR models have also been developed to assess the developmental toxicity of antithyroid drugs, suggesting that methimazole, propylthiouracil (B1679721), and carbimazole (B1668351) share some structural characteristics linked to human developmental toxicity nih.gov.

QSAR analyses build upon SAR by developing mathematical models that quantitatively predict the biological activity of compounds based on their molecular descriptors researchgate.netmdpi.com. These descriptors can be topological, electronic, geometric, or physicochemical . For methimazole and its derivatives, QSAR studies aim to identify which specific structural and physicochemical properties drive their efficacy and selectivity.

Various statistical methods are employed in QSAR modeling, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) . These models are trained and validated to ensure their predictive accuracy for new compounds. For example, 2D-QSAR and 3D-QSAR studies have been applied to design novel derivatives, revealing that steric and electrostatic fields often control bioactivity researchgate.netresearchgate.net. The ultimate goal of such analyses is to provide a theoretical framework for rational drug design, allowing for the optimization of methimazole's therapeutic profile and the development of new, more potent, and safer antithyroid agents.

Predictive Modeling for Biological Activity

Predictive modeling plays a crucial role in drug discovery and development by enabling the estimation of a compound's biological activity before its synthesis acs.org. For methimazole, computational studies have employed various methods, including Density Functional Theory (DFT) calculations, molecular electrostatic potential (MEP) analysis, and molecular dynamics simulations, to understand its interactions and predict its efficacy researchgate.netmdpi.comresearchgate.net.

Research involving DFT with approaches like B3LYP and 6-311G(d,p) basis sets has been utilized to study methimazole, alongside propylthiouracil (PTU), to identify reactive surfaces essential for biological activity researchgate.net. This involves analyzing parameters such as molecular electrostatic potential (MEP), Hirshfeld investigations, and interaction energy analysis (IEA) researchgate.net. These studies aim to pinpoint molecular features that contribute to or enhance antithyroid effects. For instance, based on information from established drugs like methimazole and PTU, novel compounds with improved biological activity and docking scores have been computationally designed researchgate.net.

The adsorption of methimazole on various nanomaterials, such as transition metal-doped fullerenes (MFs) and tailored silicon carbide nanocages, has been investigated using DFT calculations researchgate.net. These studies aim to explore the potential of such systems for smart drug delivery platforms by evaluating the structural and electronic features of the resulting complexes (e.g., MZOL@SiC complexes) researchgate.net.

Furthermore, theoretical studies on the interaction of methimazole with metal ions, such as zinc, have been conducted to understand the catalytic activity and adsorption behavior mdpi.com. While the formation of stable complexes in solution is considered unlikely, active complexes may form at electrode surfaces, suggesting a role in facilitating charge exchange during electrode reactions mdpi.com.

Structural Features Related to Biological Activity

Methimazole's biological activity is intrinsically linked to its unique structural features. It is a cyclic thiourea (B124793) derivative, specifically a 1-methyl-3H-imidazole-2-thione wikipedia.orgfirsthope.co.inuni.lutodaysveterinarypractice.com. The core structure consists of a five-membered imidazole (B134444) ring with a methyl group at position 1 and a thione (C=S) group at position 2 nih.gov. The chemical formula of methimazole is C₄H₆N₂S, and its molecular weight is approximately 114.17 g/mol wikipedia.orgnih.govtodaysveterinarypractice.com.

The presence of the thiourea moiety is critical for its inhibitory action on thyroid peroxidase firsthope.co.in. This structural element allows methimazole to block the oxidation of iodide and its subsequent incorporation into tyrosine residues within thyroglobulin, thereby impeding the synthesis of thyroid hormones T3 and T4 nih.govmims.comctdbase.orgtodaysveterinarypractice.com. The thione form of methimazole is generally considered more stable and pharmacologically active than its thiol tautomer mdpi.com.

Computational investigations, including those utilizing quantum mechanical methods and DFT, have delved into the nature of bonding in diiodine adducts with heterocyclic thioamides, including methimazole acs.org. Such studies aim to correlate the structural characteristics and electronic properties of these adducts with the antithyroid drug's mechanism of action, shedding light on the molecular interactions that underpin its therapeutic effect acs.org.

For example, the comparison of methimazole with its prodrug carbimazole reveals that the presence of an ethoxycarbonyl group in carbimazole affects its zwitterionic nature and physicochemical properties mdpi.comtodaysveterinarypractice.com. Electrochemical studies have also provided insights into the electrode activity of these drugs, further illustrating how structural nuances influence their behavior mdpi.com.

In Silico Predictions of Toxicity Profiles for Methimazole and Related Substances

In silico toxicology plays an increasingly vital role in assessing the safety of chemical compounds and accelerating the drug development process by predicting potential toxicities before experimental testing acs.orgnih.govjscimedcentral.com. For methimazole and its related substances, in silico approaches have been employed to evaluate various toxicological endpoints, particularly bacterial mutagenicity mdpi.comuniri.hr.

Recent studies have focused on the in silico assessment of methimazole impurities, such as those formed by alkylation and oxidation mdpi.comuniri.hr. Using quantitative structure-activity relationship (QSAR) models, such as those within Derek and Sarah software, predictions for bacterial mutagenicity have been performed mdpi.comuniri.hrresearchgate.net. These assessments, often guided by International Council for Harmonisation (ICH) M7 guidelines, classify compounds based on structural alerts for potential genotoxicity mdpi.comresearchgate.net.

One study confirmed that certain methimazole-related substances showed an absence of structural alerts in mutagenicity predictions, categorizing them as non-mutagenic ICH M7 class 5 compounds mdpi.com. This highlights the utility of in silico tools in quality control processes by providing rapid identification of potential impurities and their toxicological implications mdpi.com.

Pharmacological Research on Methimazole

Pharmacokinetic Research Methodologies for Methimazole (B1676384)

Pharmacokinetic studies of methimazole typically employ analytical techniques such as gas-liquid chromatography, high-performance liquid chromatography (HPLC), and radio-immunoassay to accurately measure drug concentrations in biological samples. nih.govdrugbank.com These methodologies facilitate the estimation of various pharmacokinetic parameters, often modeled using a two-compartment system following intravenous administration. drugbank.com

Absorption and Distribution Studies

Upon absorption, methimazole exhibits minimal plasma protein binding, with less than 10% of the drug reported to bind to plasma proteins. nih.govnih.gov It largely circulates as a free drug in the serum. drugbank.com The volume of distribution for methimazole is relatively low, estimated at approximately 0.4 L/kg nih.gov or around 20 L. drugbank.comnih.gov A notable characteristic of methimazole's distribution is its significant accumulation within the thyroid gland, where intrathyroidal concentrations can be 2 to 5 times higher than peak plasma levels and persist for up to 20 hours after administration. drugbank.com Studies in animal models (Sprague-Dawley rats) have shown ubiquitous distribution to all tissues, with the thyroid and adrenal glands demonstrating the highest organ-to-plasma ratios. iarc.fr Furthermore, methimazole readily crosses the placental barrier and enters breast milk. nih.goviarc.frmims.com

Table 1: Key Pharmacokinetic Parameters of Methimazole

ParameterValueSource
Absolute Bioavailability (Oral)~93% nih.goviarc.frdrugbank.com
Time to Peak Plasma Concentration (Tmax)1-2 hours nih.govmims.com
Plasma Protein Binding<10% (minimal/virtually non-bound) nih.govnih.govdrugbank.com
Volume of Distribution~0.4 L/kg or ~20 L nih.govdrugbank.comnih.gov
Intrathyroidal Concentration2-5 times peak plasma levels drugbank.com

Hepatic Metabolism and Metabolite Characterization

Methimazole undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2C9 identified as the predominant isoforms involved. nih.gov The flavoprotein mixed-function oxidase (FMO) enzyme system also contributes to its metabolism. drugbank.come-cmh.org

The metabolic pathways of methimazole lead to the formation of several metabolites. The primary metabolite characterized is 4-methyl-5-thiazolecarboxamide (MMI-4), which possesses significantly weaker antithyroid activity compared to the parent drug. nih.gov Other identified metabolites include N-methylthiourea and glyoxal (B1671930), both generated through the action of CYP450 enzymes. e-cmh.orgresearchgate.netwho.int N-methylthiourea can be further oxidized by FMO enzymes to produce sulfinic and sulfenic acid species. e-cmh.orgresearchgate.net Sulfenic acids are highly electrophilic compounds capable of forming irreversible adducts with cellular nucleophilic sites. e-cmh.org Additionally, 3-methyl-2-thiohydantoin has been identified as a metabolite that may contribute to the antithyroid activity of methimazole. drugbank.com While glucuronidation is a major metabolic pathway in rats, less is definitively known about the detailed metabolic pathways of methimazole in humans. nih.goviarc.fr

Table 2: Identified Hepatic Metabolites of Methimazole

Metabolite NameFormation PathwayNoted Activity/Characteristic
4-methyl-5-thiazolecarboxamide (MMI-4)Hepatic metabolism (CYP enzymes)Significantly weaker antithyroid activity
N-methylthioureaHepatic metabolism (CYP450)Further oxidized by FMO to sulfinic/sulfenic acids; implicated in hepatotoxicity e-cmh.orgwho.int
GlyoxalHepatic metabolism (CYP450)Reactive compound, interacts with intracellular targets e-cmh.org
Sulfenic acids/Sulfinic acidsOxidation of N-methylthiourea (FMO)Highly electrophilic, can form irreversible adducts with cellular nucleophilic sites e-cmh.org
3-methyl-2-thiohydantoinHepatic metabolismMay contribute to antithyroid activity drugbank.com

Excretion Patterns

The elimination half-life of methimazole typically ranges from 4 to 6 hours nih.govwikipedia.org, although some studies report values of 3 to 5 hours nih.gov, and an elimination half-time of 4.9–5.7 hours after intravenous administration has been observed. iarc.fr Variations in half-life have been noted, with some studies reporting 2–3 hours in euthyroid subjects and approximately 6 hours in hyperthyroid patients. iarc.fr Longer half-lives (20.7 ± 9.6 hours and 18.5 ± 12.9 hours for the slower phase) have also been reported in specific studies. drugbank.com

Renal excretion constitutes the primary elimination route for methimazole and its metabolites. nih.govwikipedia.org Approximately 10% to 15% of an administered dose is excreted unchanged in the urine. nih.gov Cumulative urinary excretion of methimazole has been measured between 5.5% and 8.5% of administered doses in both normal subjects and hyperthyroid patients. drugbank.com While a substantial portion of methimazole and its metabolites are excreted in the bile, fecal excretion appears limited, with a cumulative fecal excretion of around 3%. nih.govbrieflands.com Enterohepatic circulation is also involved in the elimination process, as significant amounts of the drug and its metabolites are found in the bile post-administration. nih.gov Impaired renal function can lead to elevated plasma concentrations of methimazole, necessitating careful consideration in patients with compromised kidney function. nih.gov

Drug-Drug Interaction Mechanisms Involving Methimazole

Methimazole can interact with several other medications, influencing their efficacy, safety, or pharmacokinetic profiles. nih.gov These interactions often involve alterations in drug metabolism, protein binding, or pharmacodynamic effects.

Anticoagulants : Methimazole may enhance the effects of oral anticoagulants such as warfarin (B611796). This can occur through the inhibition of their metabolism or by displacing them from plasma protein binding sites, potentially increasing the risk of bleeding. nih.gov However, some sources also suggest that methimazole can decrease the effects of warfarin through an unspecified mechanism medscape.com. Similarly, it can decrease the effects of phenindione (B1680310) via pharmacodynamic antagonism. medscape.com

Thyroid Hormones : Concurrent administration of antithyroid agents, including methimazole, with thyroid hormone therapy can result in mutually antagonistic effects. Methimazole reduces thyroid hormone secretion, which may lead to hypothyroidism, while exogenous thyroid hormone therapy can counteract methimazole's pharmacologic actions. Therefore, concomitant use is generally advised against due to these negating effects. drugs.com

Cytochrome P450 (CYP) Enzymes : Methimazole can influence the metabolism of various drugs by affecting CYP enzymes.

CYP3A4 : Methimazole may increase the plasma levels or effects of drugs metabolized by CYP3A4 (e.g., midazolam intranasal, tazemetostat, tinidazole, lonafarnib). Coadministration with sensitive CYP3A substrates like lonafarnib (B1684561) might necessitate dose adjustments and close monitoring for prolonged sedation or other effects. medscape.com

CYP2D6 : Methimazole can increase the levels or effects of drugs metabolized by CYP2D6, such as oliceridine (B1139222) and tamsulosin. medscape.com

Decreased Metabolism : Methimazole can also decrease the metabolism of other drugs, including aminophenazone, aminophylline, and acetylsalicylic acid. drugbank.com

Other Significant Interactions :

Potassium Iodide : Coadministration with potassium iodide may potentiate the hypothyroid and goitrogenic effects due due to pharmacodynamic synergism. medscape.com

Propylthiouracil (B1679721) : When used in combination, there is a potential for increased toxicity, including agranulocytosis, due to pharmacodynamic synergism. Avoidance or selection of an alternative drug is often recommended. medscape.com

Carbamazepine and Clozapine : Concomitant use with methimazole can increase the risk of agranulocytosis due to pharmacodynamic synergism, suggesting these combinations should be avoided or an alternative drug chosen. medscape.com

Diuretics (e.g., Amiloride, Acetazolamide) : These agents may increase the excretion rate of methimazole, potentially leading to lower serum levels and reduced efficacy. drugbank.com

Antibiotics (e.g., Amikacin, Ampicillin, Amphotericin B) : Methimazole may decrease the excretion rate of certain antibiotics, potentially resulting in higher serum concentrations. drugbank.com

Theophylline (B1681296) : Methimazole can increase the levels of theophylline by reducing its elimination. medscape.com

Rifampicin : Pretreatment with rifampicin, a known enzyme inducer, has been shown to potentiate methimazole-induced hepatotoxicity in animal studies. This potentiation is believed to be due to the induction of microsomal enzymes, leading to an increased formation of reactive and toxic metabolites such as N-methylthiourea and glyoxal. who.int

Table 3: Examples of Drug-Drug Interactions with Methimazole

Interacting Drug/ClassMechanism of InteractionPotential OutcomeSource
Oral Anticoagulants (e.g., Warfarin)Inhibition of metabolism or displacement from plasma proteins; antivitamin-K activityIncreased anticoagulant effects, heightened bleeding risk nih.gov. (Also decreased effects by unspecified mechanism medscape.com) nih.govmedscape.com
Thyroid HormonesPharmacodynamic antagonism (mutually negating effects)Reduced efficacy of both drugs; potential for hypothyroidism with methimazole drugs.com
CYP3A4 Substrates (e.g., Midazolam, Tazemetostat, Lonafarnib)Inhibition of hepatic/intestinal CYP3A4 metabolismIncreased levels/effects of interacting drug; prolonged sedation (Midazolam) medscape.com medscape.com
CYP2D6 Substrates (e.g., Oliceridine, Tamsulosin)Affecting hepatic CYP2D6 metabolismIncreased levels/effects of interacting drug medscape.com medscape.com
Aminophenazone, Aminophylline, Acetylsalicylic acidDecreased metabolism of interacting drugIncreased levels of interacting drug drugbank.com drugbank.com
Potassium IodidePharmacodynamic synergismPotentiation of hypothyroid and goitrogenic effects medscape.com medscape.com
PropylthiouracilPharmacodynamic synergismIncreased toxicity (e.g., agranulocytosis risk) medscape.com medscape.com
Carbamazepine, ClozapinePharmacodynamic synergismIncreased risk of agranulocytosis medscape.com medscape.com
Amiloride, AcetazolamideIncreased excretion rate of methimazoleLower methimazole serum levels, reduced efficacy drugbank.com drugbank.com
Rifampicin (Enzyme Inducer)Induction of microsomal enzymes leading to increased toxic metabolite formationPotentiated methimazole-induced hepatotoxicity who.int who.int

Preclinical and in Vivo Research Models with Methimazole

Experimental Induction of Hypothyroidism using Methimazole (B1676384) in Animal Models

Methimazole is a widely recognized agent for experimentally inducing hypothyroidism in animal models, particularly in rats and mice. This induction is achieved by blocking the iodization of tyrosine residues within thyroglobulin, thereby reducing the production of active thyroid hormones romj.orgmims.com.

Common methods for administering methimazole to induce hypothyroidism include adding it to drinking water or administering it via intragastric gavage. For instance, studies in rats have successfully induced hypothyroidism using methimazole at concentrations such as 0.02% to 0.1% weight/volume in drinking water for durations ranging from three to six weeks romj.orgsains.ac.idresearchgate.net. Intragastric administration has also been effective, with doses reported as 2.5 mg/100g body weight or 5 mg/100g body weight once daily for 21 days romj.orgresearchgate.netresearchgate.netnih.gov. The efficacy of these methods is typically confirmed by a significant decrease in serum T3 and T4 concentrations and a corresponding increase in thyroid-stimulating hormone (TSH) levels, characteristic indicators of a hypothyroid state romj.orgsains.ac.idresearchgate.netresearchgate.netnih.gov.

Table 1: Examples of Methimazole-Induced Hypothyroidism in Animal Models

Animal ModelAdministration Route & DoseDurationKey Hormonal ChangesOther Observed EffectsCitation
RatsIntragastric; 10 mg/kg (as mercazolil)8 weeks↓ T3, ↓ T4↓ Body weight, ↓ temperature, ↓ blood pressure, ↓ heart rate romj.org
RatsIntragastric; 2.5 mg/100g BW (as thiamazole)3 weeks↓ T3, ↓ T4, ↑ TSH↓ Antioxidant enzymes activity romj.org
RatsDrinking water; 0.02% wt/vol6 weeksHypothyroid stateSignificant body weight reduction sains.ac.id
RatsDrinking water; 0.025%, 0.04%, or 0.1% wt/vol OR Intragastric; 5 mg/100g BW or 8 mg/100g BW21 days↓ T3, ↓ T4, ↑ TSHSimilar effects between equivalent oral and intragastric doses sains.ac.idresearchgate.netnih.gov
RatsIntragastric; 2.5 mg/100g BW3 weeks↓ Free T4, ↓ Total T3, ↑ TSHMinimal toxic effects on tissues researchgate.net

Morphofunctional Studies in Animal Models

Beyond hormonal changes, methimazole-induced hypothyroidism in animal models leads to various morphofunctional alterations. Researchers have observed a significant decrease in body weight in rats treated with methimazole, alongside reductions in core body temperature, systolic blood pressure, and heart rate romj.org. Histological examinations of the thyroid gland in hypothyroid animals often reveal destructive processes and deformation of thyrocytes, particularly with higher doses of methimazole researchgate.net.

Studies focusing on specific organ systems have also demonstrated morphofunctional impacts. For instance, neonatal exposure to methimazole in Sprague-Dawley rats resulted in reduced body-weight gain that persisted up to 90 days of age. While some developmental milestones like incisor eruption and eye opening remained unaffected, neurobehavioural development, including surface–righting time, negative geotaxis, and swimming ontogeny, was impacted iarc.fr.

Evaluation of Methimazole's Effects on Organ Systems in Animal Models

Methimazole's effects extend beyond the thyroid, influencing the function and morphology of various organ systems in preclinical models. Research in pregnant rabbits indicated that methimazole-induced hypothyroidism significantly alters the uterine content of glycogen (B147801) and the expression of enzymes like lactate (B86563) dehydrogenase (LDH), glucose transporter type 4 (GLUT4), and aromatase. These changes suggest an impact on uterine metabolism crucial for pregnancy, though fetal characteristics were reported as similar between control and methimazole-treated groups mdpi.com.

The drug's impact on the nervous system has also been investigated. In mice, mild maternal hypothyroidism induced by methimazole during gestation temporarily affected the proliferation of gonadotropin-releasing hormone (GnRH) neurons within the vomeronasal organ (VNO), with potential long-term consequences on neuroendocrine systems nih.gov. Furthermore, studies in zebrafish have shown that early, low-dose exposure to methimazole can lead to increased anxiety behaviors, which may persist for several days post-exposure researchgate.net.

Methimazole has also been noted to cause tissue-specific toxicity. Notably, in mice, it can induce severe damage to the olfactory mucosa, a phenomenon believed to be partially mediated by metabolic activation through cytochrome P450 (CYP) and flavin monooxygenases (FMO) enzymes within the olfactory epithelium itself iarc.frnih.goveuropa.eu.

Assessment of Potential Toxicological Pathways in Animal Models

Preclinical research using animal models has been crucial in assessing methimazole's potential toxicological pathways, including hepatotoxicity, carcinogenicity, and developmental toxicity.

Hepatotoxicity Mechanisms in Preclinical Models

Methimazole-induced hepatotoxicity is a recognized adverse effect, though its precise mechanisms are still under investigation. A prevailing hypothesis suggests the involvement of reactive metabolites formed during methimazole's biotransformation nih.govwho.intresearchgate.netnih.gov. Suspected toxic intermediates include glyoxal (B1671930) and N-methylthiourea, which are believed to contribute to cellular injury and liver damage nih.govresearchgate.netnih.gov.

Studies have shown that methimazole-induced liver damage is associated with oxidative stress, characterized by the formation of reactive oxygen species (ROS), lipid peroxidation, and depletion of cellular glutathione (B108866) reservoirs nih.govnih.govelsevier.es. The impairment of cellular antioxidant defense mechanisms appears to play a role in this hepatotoxicity nih.gov. Furthermore, research indicates that enzyme induction (e.g., by pretreatment with rifampicin) can potentiate methimazole-induced hepatotoxicity, suggesting a critical role for metabolic pathways in mediating this toxic effect who.int.

Carcinogenicity Studies in Rodent Models

Carcinogenicity studies in rodent models have revealed that methimazole can induce tumors, particularly in the thyroid and liver. The National Toxicology Program (NTP, 1988) reported clear evidence of carcinogenic activity in male rats, with an increased incidence of nasal cavity papillary adenomas and alveolar/bronchiolar carcinomas ca.gov. In mice, increased incidences of hepatomas were observed in studies where methimazole was administered in drinking water ca.gov.

Despite findings in animal models, the International Agency for Research on Cancer (IARC) has classified methimazole in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans." This classification is based on "limited evidence in experimental animals and inadequate evidence in humans" iarc.frca.gov. The relevance of rodent carcinogenicity findings to human risk assessment is a subject of ongoing consideration, with rodent models being sensitive indicators of thyroid-pituitary axis perturbation epa.gov.

Developmental Toxicity in Animal Models

Methimazole has demonstrated developmental toxicity in various animal models. In vitro studies with rat embryos (at embryonic days 9.5 to 11.5) exposed to high doses of methimazole showed abnormal head morphology and a failure of neural tube closure nih.gov. While some rodent studies with high doses of methimazole administered during pregnancy did not observe gross external malformations or histopathological abnormalities in the fetuses, a decrease in crown-rump length was noted in rat fetuses nih.gov.

However, other reports highlight concerning developmental effects. Continuous administration of methimazole to mice via drinking water from gestational day 16 to postnatal day 10 resulted in developmental delays in the offspring europa.eu. In human epidemiological data, though not directly covered by this article's scope on animal models, methimazole has been associated with congenital defects like aplasia cutis in infants whose mothers were treated during the first trimester of pregnancy iarc.freuropa.eu.

Zebrafish embryos have also been utilized as an alternative model for assessing developmental toxicity. Exposure to methimazole in zebrafish embryos led to various developmental changes, including effects on reflective iridophores, beat and glide swimming, inflated swim bladders, and resorbed yolk sacs nih.gov. The use of zebrafish models is seen as a valuable tool for detecting developmental toxicity of thyroid-active compounds and contributes to strategies aimed at reducing and refining animal testing nih.govfrontiersin.org.

Clinical Research and Therapeutic Applications of Methimazole

Efficacy Assessments of Methimazole (B1676384) in Hyperthyroidism and Graves' Disease

Methimazole is widely favored for treating hyperthyroidism, primarily Graves' disease, owing to its demonstrated efficacy and cost-effectiveness. nih.gov Clinical trials have extensively assessed its effectiveness in restoring normal thyroid function. nih.gov

One randomized clinical trial investigated the effect of methimazole pretreatment on the efficacy of radioactive iodine (RAI) therapy in Graves' hyperthyroidism. The study found that pretreatment with methimazole had no significant effect on the time required for cure or the 1-year success rate of RAI therapy. After one year, both groups (RAI alone and RAI plus methimazole pretreatment) showed similar outcomes in terms of persistent hyperthyroidism (15.6% vs. 13.8%), euthyroidism (28.1% vs. 31.0%), or hypothyroidism (56.3% vs. 55.2%). oup.com

For patients with toxic multinodular goiter (TMNG), a study comparing long-term methimazole therapy with radioactive iodine treatment found methimazole to be superior in achieving earlier euthyroidism and maintaining a longer duration of sustained normal serum thyrotropin levels over a 12-year follow-up period. e-enm.org

Table 1: Euthyroid State Duration in TMNG Treatment

Treatment GroupMean Time in Euthyroid State (12-year follow-up)
Long-term Methimazole (LT-MMI)95.8% ± 5.7% (range, 78% to 100%) e-enm.org
Radioactive Iodine (RAI)72.4% ± 14.8% (range, 50% to 100%) e-enm.org

Long-Term Outcomes of Methimazole Therapy in Disease Management

Long-term methimazole therapy has demonstrated significant benefits in the sustained management of Graves' disease and hyperthyroidism. A randomized trial involving juvenile Graves' hyperthyroidism patients revealed that long-term methimazole treatment (96 to 120 months) was effective and safe. aap.org In this study, the required daily dosage of methimazole was gradually decreased from 5.17 ± 1.05 mg at 22 months to 3.5 ± 1.3 mg between 96 and 120 months of treatment. aap.org

Another randomized clinical trial reported that continuous methimazole therapy for 5 years led to an 84% remission rate, which persisted for up to 4 years after drug withdrawal in patients with Graves' disease. nih.gov A parallel study further supported these findings, indicating that long-term methimazole treatment (up to 24 years) was effective and safe for preventing relapse and maintaining euthyroidism in patients with Graves' disease or toxic multinodular goiter. nih.govbinasss.sa.cr Similarly, low-dose methimazole therapy administered for 5 to 10 years was associated with a high remission rate of 83% over a 7-year follow-up period. oup.com

Remission Rates and Relapse Prevention Studies in Hyperthyroidism

Studies have consistently shown that longer-term methimazole therapy is associated with significantly higher remission rates and reduced relapse compared to conventional, shorter-term treatment durations. aap.orgbinasss.sa.crbrieflands.comthyroid.orgnih.govnih.gov

In a randomized trial comparing long-term (LT) versus short-term (ST) methimazole treatment in juvenile Graves' hyperthyroidism, the cure rates one and four years after methimazole withdrawal were substantially higher in the LT group. aap.org

Table 2: Cure Rates in Juvenile Graves' Hyperthyroidism After Methimazole Withdrawal

Time After WithdrawalLT Methimazole Group (Cure Rate)ST Methimazole Group (Cure Rate)
1 year92% aap.org46% aap.org
4 years88% aap.org33% aap.org

Another randomized, parallel-group study involving 258 adult patients with Graves' hyperthyroidism demonstrated that hyperthyroidism recurred within 48 months post-methimazole withdrawal in 15% of long-term patients (total treatment 60-120 months) versus 53% of conventional group patients (treatment 18-24 months). nih.gov A more recent study with an 84-month follow-up found that a relapse-free state was achieved in 83% of patients after cessation of long-term methimazole treatment, compared to a higher recurrence rate in conventionally treated patients (17% vs 56%). nih.gov A 3-year prospective controlled study also reported a relapse rate of 11% in patients who continued low-dose MMI versus 41% in those who stopped the medication. thyroid.org

Factors associated with a higher risk of relapse after conventional courses of methimazole include older age, higher triiodothyronine (T3) or thyrotropin receptor antibody (TRAb) concentrations, lower thyrotropin concentration, and the presence of specific genetic polymorphisms (e.g., rs1879877 CD28 and DQB1-05 HLA). nih.govnih.gov Other identified risk factors for relapse include thyroid volume, smoking, orbitopathy, more biochemically severe disease with high serum thyroid hormone concentrations, and a high TRAb titer, which has shown the strongest association. brieflands.com

Investigational Therapeutic Applications of Methimazole Beyond Thyroid Disorders

Beyond its established role in thyroid disorders, methimazole has been the subject of investigational research for other therapeutic applications.

Research on Topical Applications for Dermatological Conditions

Methimazole has been explored for its potential topical applications in various dermatological conditions, particularly hyperpigmentary disorders such as melasma. jddonline.comresearchgate.netnih.govnih.govbrieflands.com Its antimelanogenic effects are primarily attributed to potent inhibition of melanocyte peroxidase, which disrupts several steps in the melanogenesis pathway. jddonline.combrieflands.com It has also been suggested to inhibit tyrosinase activity through copper ion chelation, though its relevance in human skin is not definitively established. jddonline.com

Clinical studies have evaluated the efficacy of topical methimazole in treating melasma. In a double-blind randomized controlled trial involving 50 Iranian patients with melasma, 5% topical methimazole was compared with 4% hydroquinone (B1673460). While 4% hydroquinone showed a higher reduction in Melasma Area and Severity Index (MASI) scores and higher satisfaction, it was associated with increased relapse after stopping therapy. jddonline.com Another double-blind randomized controlled trial, comparing 5% methimazole to 2% hydroquinone in 58 Iranian women with melasma, found that 5% methimazole resulted in significantly lower MASI and VisioFace ΔE scores at the end of 8 weeks. brieflands.com A single-blind split-face study found that daily 5% methimazole achieved equivalent improvements in MASI scores and melanin (B1238610) indices compared to 4% kojic acid over 12 weeks. jddonline.com

Furthermore, research on topical methimazole in conjunction with microneedling has shown significant improvements in hemi-MASI scores for melasma patients. researchgate.netnih.gov Importantly, pharmacokinetic studies have indicated that methimazole is generally undetectable in serum 15 minutes to 24 hours after a single topical application to facial skin, and long-term topical applications did not induce significant changes in serum thyroid-stimulating hormone (TSH), free thyroxine, or free triiodothyronine levels. jddonline.comresearchgate.netnih.govnih.govbrieflands.com Topical methimazole preparations were reported to be well tolerated, with minimal local or systemic adverse effects observed in these studies. jddonline.comresearchgate.netnih.govnih.gov

Characterization of Adverse Effects and Their Underlying Mechanisms in Clinical Settings

While generally well-tolerated, Methimazole, like other antithyroid drugs (ATDs), can lead to certain adverse effects in clinical settings. The most severe and rare complication is agranulocytosis. unimal.ac.id

Agranulocytosis Mechanisms

Agranulocytosis, defined as an absolute neutrophil count (ANC) of less than 500 cells/μl, is a rare but life-threatening complication associated with methimazole treatment, occurring in approximately 0.2-0.5% of patients with Graves' disease receiving ATDs. unimal.ac.idnih.govresearchgate.net This condition typically manifests within the first two to six months of treatment, with a higher incidence linked to increased dosing of antithyroid agents. unimal.ac.idresearchgate.net

The underlying mechanism of methimazole-induced agranulocytosis is understood to be primarily immune-mediated. unimal.ac.idnih.govkarger.comspandidos-publications.com This process involves the formation of complement-activating IgM antibodies that target and destroy granulocytes. unimal.ac.idspandidos-publications.com These antibodies may develop against the antithyroid drug when it binds to the cell membrane of granulocytes, leading to their accelerated destruction, or by targeting drug/metabolite complexes adsorbed onto neutrophil granulocytes. spandidos-publications.com Additionally, direct toxicity of methimazole's oxidized metabolites on leukocytes within the bone marrow has been proposed as a contributing mechanism. spandidos-publications.com Genetic predisposition also plays a role, as specific human leukocyte antigen (HLA) genotypes have been found to increase the risk of ATD-induced agranulocytosis. karger.com

Hepatic Dysfunction Mechanisms

Methimazole (MMI), an antithyroid medication primarily used in the treatment of hyperthyroidism, has been associated with hepatic dysfunction, though the precise mechanisms underlying this idiosyncratic liver injury are not fully elucidated wikipedia.orgmims.comguidetopharmacology.org. The severity of methimazole-induced liver injury can range from mild, transient elevations in serum aminotransferase levels to more severe cholestatic or mixed hepatitis wikipedia.org. While hepatocellular patterns have also been observed, cholestatic hepatitis is more typical wikipedia.org.

Several mechanisms have been postulated to contribute to methimazole-induced hepatotoxicity:

Immune-mediated Toxicity: A leading hypothesis suggests that liver injury is due to an immunological reaction, possibly to a metabolic product of methimazole wikipedia.orgmims.comguidetopharmacology.org. This immune-mediated response is thought to involve abnormal cellular and humoral immunologic activity citeab.com. Some cases present with features akin to autoimmunity or immunoallergic hepatitis wikipedia.org. The "hapten hypothesis" proposes that the drug or its reactive metabolites may covalently bind to cellular macromolecules, acting as haptens to induce antibody production and subsequent immune-mediated damage citeab.comfishersci.at. Cytokines are also considered to play a role in this immune-mediated liver injury fishersci.at.

Reactive Metabolite Formation: The formation of reactive metabolites during methimazole's metabolism in the liver is considered a significant factor in inducing hepatic damage mims.comwikidata.org. Individual differences in hepatic cytochrome P450 (CYP) enzymes, which are involved in drug metabolism, may influence the production of these reactive intermediates, contributing to the idiosyncratic nature of the injury fishersci.atwikidata.org.

Oxidative Stress Induction: Oxidative stress has been implicated, potentially through the reduction of catalase activity, an enzyme crucial for detoxifying hydrogen peroxide. A decrease in catalase activity, possibly caused by a methimazole-inactivated catalytic center, can lead to increased hydrogen peroxide (H₂O₂) levels and subsequent cellular damage in the liver 16streets.com.

Intracellular Targets Dysfunction: Dysfunction of intracellular targets may also contribute to the hepatic damage mims.com.

It is important to note that methimazole itself, and not a resulting hypothyroid state, is responsible for the observed hepatic cell damage 16streets.com.

Musculoskeletal and Other Systemic Manifestations

Methimazole treatment can lead to various musculoskeletal and other systemic manifestations, often involving immune-mediated pathways.

Musculoskeletal Manifestations: Musculoskeletal complaints are among the reported side effects of methimazole, including arthralgia (joint pain), myalgia (muscle pain), and less commonly, arthritis and myositis (muscle inflammation) wikipedia.orgmetabolomicsworkbench.orgnih.govnih.govnih.govfishersci.ca.

Arthralgia and Arthritis: Joint pain is a common symptom, which can manifest as a transient migratory polyarthritis, sometimes termed "antithyroid arthritis syndrome" citeab.comnih.govfishersci.ca. The exact pathogenesis remains unclear, but two main mechanisms have been proposed:

Immunological Phenomenon: Similar to hepatic dysfunction, an immunological reaction is a leading hypothesis. The thiol group within methimazole's structure may undergo covalent binding to cellular macromolecules, thereby acting as a hapten and triggering antibody production citeab.com.

Glutathione (B108866) and Copper Involvement: Another proposed mechanism suggests a role for glutathione and copper. Patients with a deficit in cellular copper binding capacity might be predisposed. A copper-methimazole complex could then alter glutathione metabolism, potentially enhancing the release of interleukin 1 from mononuclear leukocytes and leading to secondary synovial inflammation citeab.com.

Myositis: Myositis is a rare but documented adverse effect, characterized by muscle inflammation and sometimes elevated creatine (B1669601) phosphokinase (CK) levels nih.govfishersci.at. The mechanisms for myositis are not fully understood, but they may include a direct effect of methimazole on muscle cells, or a rapid decrease in thyroid hormones leading to a relative local hypothyroid state within the muscle tissue fishersci.at. Cases of eosinophilic myositis and fasciitis have also been reported nih.govfishersci.at.

Other Systemic Manifestations: Beyond musculoskeletal issues, methimazole can induce other systemic reactions, often linked to immune responses:

Vasculitis: This severe condition involves the inflammation of blood vessels and can be an immune-mediated reaction induced by methimazole wikipedia.orgmetabolomicsworkbench.org. Vasculitis can affect various organs and tissues, including the skin, kidneys, lungs, nerves, and joints wikipedia.orgmetabolomicsworkbench.org. It may manifest at any point during therapy wikipedia.org.

Lupus-like Syndrome: Methimazole treatment can, in rare instances, lead to a lupus-like syndrome, presenting with symptoms such as rash, fever, and musculoskeletal complaints fishersci.cafishersci.at. This syndrome is indicative of a broader immune system reaction metabolomicsworkbench.org.

Nephrotic Syndrome and Neuropathies: Less frequently, methimazole has been associated with nephrotic syndrome and neuropathies wikipedia.orgnih.gov.

Dermatologic Reactions: Skin reactions, including rashes, urticaria (hives), and itching, are common systemic manifestations wikipedia.orgmetabolomicsworkbench.orgnih.govnih.govfishersci.ca.

These systemic manifestations, particularly vasculitis and lupus-like syndromes, underscore the potential for methimazole to trigger widespread immune-mediated responses.

Compound Names and PubChem CIDs

Future Directions and Emerging Research Avenues for Methimazole

Design and Development of Novel Methimazole (B1676384) Analogs for Enhanced Efficacy or Reduced Toxicity

Methimazole, a thionamide, is widely employed in treating hyperthyroidism due to its primary mechanism of inhibiting thyroid peroxidase (TPO) activity, crucial for thyroid hormone synthesis patsnap.comnih.gov. Despite its effectiveness, ongoing research seeks to develop novel analogs with improved potency against TPO and reduced adverse effects patsnap.com.

Preclinical studies have demonstrated that new thiouracil analogs can effectively lower thyroid hormone levels in hyperthyroid rat models, sometimes surpassing the effects achieved by propylthiouracil (B1679721) (PTU), suggesting a path toward compounds with better efficacy and a more favorable safety profile patsnap.com. Structural modifications to Methimazole have shown promise in enhancing its inhibitory effects on inflammatory pathways. For instance, the addition of a phenyl ring to the 4-nitrogen position of Methimazole yields a compound significantly more potent in inhibiting Tumor Necrosis Factor-alpha (TNF-α)-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in human endothelial cells nih.gov. Further, appending a para-methoxy group to this phenyl ring can further increase the inhibition nih.gov. While substitution of a thiazole (B1198619) ring for an imidazole (B134444) ring in these phenyl derivatives did not show a clear difference in inhibition, the addition of a phenyl ring or the thiazole substitution appeared to increase toxicity nih.gov.

To assess the relative effectiveness against potential toxic effects, the "toxic to inhibitory index" (TII), defined as the ratio of TC50 to IC50, has been evaluated for Methimazole and its derivatives. All phenyl derivatives of Methimazole exhibited a greater TII compared to Methimazole, with one specific para-methoxy phenyl Methimazole derivative (compound 1b) demonstrating the highest TII, indicating a potentially improved safety profile relative to its therapeutic effect nih.gov.

Toxic to Inhibitory Index (TII) of Methimazole and Selected Derivatives

CompoundToxic to Inhibitory Index (TII)
Methimazole (MMI)2
Phenyl Methimazole (1a)19
Para-methoxy Phenyl Methimazole (1b)40
Thiazole Analog of 1a (2a)8
Thiazole Analog of 1b (2b)14

Beyond thyroid-specific applications, a novel small molecule drug, phenylmethimazole (C10), derived from Methimazole, has been developed to interfere with the environmental induction of Toll-like Receptor (TLR) signaling in non-immune cells. This derivative has shown activity as an inhibitor of pathological inflammation in animal models of diabetes and non-alcoholic fatty liver disease (NAFLD) touchendocrinology.com. Emerging research also includes the synthesis of selenium analogs of Methimazole, such as MSeI, which inhibit lactoperoxidase (LPO) activity through a potentially reversible mechanism. This suggests that selenium derivatives might offer thyroid gland protection from oxidative damage acs.org. Furthermore, novel TSH receptor antagonists are in early clinical development, designed to specifically block the TSH receptor and inhibit autoantibody-mediated thyroid stimulation patsnap.com.

Application of Advanced Computational Approaches in Methimazole Drug Design

Computational methods are increasingly integral to modern drug discovery and design, significantly streamlining the process compared to traditional random screening approaches researchgate.netsysrevpharm.orgresearchgate.net. These advanced computational techniques encompass both structure-based and ligand-based drug design, including molecular docking, pharmacophore modeling, and de novo ligand design researchgate.net.

The development of sophisticated software and computational tools allows for the generation of chemically stable and potent compounds, leveraging cheminformatics to enhance the cost-effectiveness of drug discovery researchgate.netsysrevpharm.orgresearchgate.net. For example, Density Functional Theory (DFT) analysis is applied for optimizing molecular geometries and simulating solvent environments, aiding in the precise characterization of Methimazole impurities mdpi.com.

Molecular modeling, including docking studies, is crucial for gaining a molecular-level understanding of drug-protein interactions, such as the binding dynamics between Methimazole and Thyroid Peroxidase (TPO) longdom.org. Computational studies utilize methods like Molecular Mechanics Generalized Born Surface Area (MMGBSA) and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to evaluate binding affinities, providing critical insights for designing more potent TPO inhibitors longdom.org.

Elucidation of Unresolved Pharmacological Mechanisms of Methimazole

Despite Methimazole's long-standing use and its well-established primary action of inhibiting thyroid peroxidase (TPO) to block thyroid hormone synthesis, the precise molecular mechanism by which it achieves this inhibition remains unclear nih.govdrugbank.com. This mechanistic ambiguity represents a key area for future research.

Furthermore, there is an ongoing debate regarding the diverse pharmacological actions of thionamide drugs, including Methimazole, particularly concerning their potential immunomodulatory effects brieflands.com. For instance, Methimazole has been observed to downregulate the expression of major histocompatibility (MHC) genes I and II, indicating broader anti-inflammatory and immunoregulatory activities beyond its direct impact on thyroid hormone synthesis touchendocrinology.com.

Research also extends to investigating whether Methimazole derivatives can help preserve β-cell function and insulin-secretory capacity, especially in the context of diabetes touchendocrinology.com. A significant knowledge gap also exists in understanding the mechanisms underlying resistance to antithyroid drugs (ATDs), including Methimazole, which is a crucial area for future investigation to improve treatment outcomes for resistant cases researchgate.net. Lastly, studies are exploring the therapeutic potential of Methimazole derivatives in modulating Toll-like Receptor (TLR) signaling, which could play a role in inflammatory and autoimmune conditions such as diabetes and non-alcoholic fatty liver disease touchendocrinology.com.

Q & A

Q. What are the key considerations in designing experiments to synthesize Methiazole derivatives with optimal bioactivity?

  • Methodological Answer : Experimental design should prioritize reaction conditions (solvent polarity, temperature, catalyst selection) and purification methods to ensure yield and purity. For example, highlights the use of triazole and thiazole moieties in synthesizing benzimidazole derivatives, emphasizing the role of solvent systems (e.g., DMF for solubility) and catalysts (e.g., Cu(I) for click chemistry). Analytical validation via NMR, IR, and elemental analysis is critical to confirm structural integrity .
  • Table 1 : Synthesis Parameters for this compound Analogues
ParameterExample from
SolventDMF, ethanol
CatalystCu(I) for azide-alkyne cycloaddition
PurificationColumn chromatography
Analytical Methods1^1H/13^13C NMR, IR, melting point

Q. How can researchers validate an analytical method for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer : Follow ICH guidelines () to assess linearity, precision, accuracy, and sensitivity. outlines validation parameters for Methimazole (a structural analog), including:
  • Linearity : R2>0.99R^2 > 0.99 over a concentration range.
  • LOD/LOQ : Determined via signal-to-noise ratios.
  • Robustness : Test pH, temperature, and mobile phase variations in HPLC/UPLC methods. Cross-validate with spiked plasma/serum samples to mimic biological matrices .

Q. What strategies are effective for conducting a systematic literature review on this compound’s mechanisms of action?

  • Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks ( ) to define scope. Combine Boolean operators (e.g., "this compound AND (kinase inhibition OR metabolic pathways)") in databases like PubMed/Scopus. Prioritize peer-reviewed articles over preprints and exclude non-validated sources (e.g., ) .

Advanced Research Questions

Q. How should researchers address contradictory data in this compound’s cytotoxicity profiles across cell lines?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., cell passage number, assay protocols). Use meta-regression () to explore heterogeneity. For example, recommends iterative data triangulation: compare in vitro results with in silico docking studies (as in ’s analysis of compound 9c’s binding affinity) and in vivo toxicity data .

Q. What computational approaches optimize this compound derivative design for target specificity?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Validate with molecular dynamics simulations (e.g., GROMACS) to assess stability. ’s docking analysis of compound 9c (purple ligand in active site) demonstrates how substituent effects (e.g., bromophenyl groups) enhance binding .

Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst). Apply machine learning (e.g., random forests) to identify biomarkers of off-target activity. Ensure metadata compliance ( ) for reproducibility, including raw data deposition in repositories like ChEMBL .

Data Presentation & Ethical Compliance

Q. What are common pitfalls in presenting this compound research data in manuscripts?

  • Methodological Answer : Avoid overloading figures with chemical structures (: ≤3 structures per graphic). Use color strategically (e.g., red for high activity) and provide error bars for biological replicates. warns against "adjusting" data to fit hypotheses; instead, discuss outliers transparently .

Q. How to ensure ethical compliance in preclinical this compound studies involving animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design (sample size justification, randomization). Document protocols for humane endpoints and analgesia use. emphasizes institutional approval (IACUC) and adherence to the 3Rs (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methiazole
Reactant of Route 2
Reactant of Route 2
Methiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.